Product packaging for Heptabromodibenzofuran(Cat. No.:CAS No. 107555-95-3)

Heptabromodibenzofuran

Cat. No.: B027026
CAS No.: 107555-95-3
M. Wt: 720.5 g/mol
InChI Key: JISOUFWSRUCDMJ-UHFFFAOYSA-N
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Description

Introduction 1,2,3,4,6,7,8-Heptabromodibenzofuran (CAS 62994-32-5) is a congener of the polybrominated dibenzofuran (PBDF) family, which comprises 135 individual compounds. PBDFs are not produced deliberately for commercial use but are formed as unwanted by-products, notably during the thermal processing and combustion of brominated flame retardants (BFRs) present in polymers. This compound serves as a critical reference material for researchers investigating the environmental occurrence, formation pathways, and toxicological impacts of brominated aromatic contaminants. Research Applications and Value Heptabromodibenzofuran is primarily used in environmental and analytical chemistry research. A key application is the study of its formation during the extrusion of plastics like high-impact polystyrene that contain certain BFR systems, such as decabromodiphenyl ether combined with antimony(III) oxide. Research has demonstrated that the yield of PBDFs, including this compound, can increase significantly with repeated extrusion cycles . This makes it a vital standard for quantifying and understanding the inadvertent generation of hazardous compounds during industrial plastic recycling and manufacturing processes. Furthermore, it is used in environmental monitoring and food safety studies to assess contamination levels and biomagnification potential in the food web, particularly in seafood, as part of broader risk assessments related to brominated flame retardants and their degradation products . Mechanism of Action and Toxicology As a halogenated aromatic hydrocarbon, this compound is predicted to exert its toxicity through a mechanism shared with other related compounds like polychlorinated dibenzofurans (PCDFs). Its primary molecular initiating event is believed to be the binding to and activation of the aryl hydrocarbon receptor (AhR) . This ligand-receptor complex translocates to the nucleus, dimerizes with the ARNT protein, and binds to xenobiotic response elements (XREs) in DNA, leading to the upregulation of various genes, including those encoding cytochrome P450 enzymes (e.g., CYP1A1, CYP1B1) . This AhR activation can subsequently trigger a wide range of adverse downstream effects, including disruption of endocrine hormone signaling, alteration of normal cellular growth and differentiation pathways, and immune system dysfunction, which may manifest as body weight loss, thymic atrophy, and other toxic responses . Handling and Regulatory Information This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications. It must be handled by trained personnel in a controlled laboratory setting using appropriate personal protective equipment. This compound, as a persistent organic pollutant (POP) analogue, falls under a stringent regulatory focus. Its study is critical for informing regulations like the Stockholm Convention on POPs and the European Union's Marine Strategy Framework Directive, which classifies brominated flame retardants and their derivatives as priority contaminants requiring monitoring and risk assessment .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12HBr7O B027026 Heptabromodibenzofuran CAS No. 107555-95-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,4,6,7,8-heptabromodibenzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12HBr7O/c13-3-1-2-4-6(15)7(16)8(17)10(19)12(4)20-11(2)9(18)5(3)14/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JISOUFWSRUCDMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C3=C(C(=C(C(=C3Br)Br)Br)Br)OC2=C(C(=C1Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12HBr7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7073779
Record name 1,2,3,4,6,7,8-Heptabromodibenzofuran
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Molecular Weight

720.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62994-32-5, 107555-95-3
Record name Heptabromodibenzofuran
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzofuran, 1,2,3,4,6,7,8-heptabromo-
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Record name 1,2,3,4,6,7,8-Heptabromodibenzofuran
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Record name Heptabromodibenzofuran
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Formation Pathways and Source Apportionment of Heptabromodibenzofuran

Unintentional Formation Mechanisms of Polybrominated Dibenzofurans (PBDFs)

Polybrominated dibenzofurans (PBDFs), a class of compounds that includes heptabromodibenzofuran, are generated when products containing BFRs are subjected to heat. These mechanisms are complex and can occur under various conditions, from industrial incineration to accidental fires. The formation of PBDD/Fs (polybrominated dibenzo-p-dioxins and dibenzofurans) from the incomplete decomposition of BFRs happens mainly through the condensation of gas-phase precursors.

The thermal decomposition of BFRs is the foundational pathway for the creation of PBDFs. When materials containing these flame retardants are heated, they break down, forming a range of brominated products of incomplete combustion (BPICs), which can then react to form PBDFs. The process is influenced by factors such as temperature, oxygen concentration, and the presence of catalysts.

Polybrominated diphenyl ethers (PBDEs) are a major class of BFRs and are well-established precursors to PBDFs. The highly brominated decabromodiphenyl ether (BDE-209), in particular, undergoes thermal degradation and debromination at temperatures around 300°C and higher. This process does not directly convert BDE-209 to a furan (B31954), but rather breaks it down into lower-brominated PBDEs, such as nona-, octa-, and heptabromodiphenyl ethers (hepta-BDEs).

These hepta-BDEs are the direct precursors that can then undergo an intramolecular cyclization reaction (losing a bromine atom and forming a new bond) to create the furan ring structure of this compound. Studies have shown a strong correlation between the congener patterns of PBDEs and the resulting PBDFs in emissions from uncontrolled burning, indicating a direct precursor relationship.

Table 1: Formation of this compound from PBDE Precursor

Precursor Compound Intermediate Product Final Product

Tetrabromobisphenol A (TBBPA) is another of the most common flame retardants globally. Its thermal decomposition also leads to the formation of PBDF precursors. During pyrolysis, TBBPA breaks down into various brominated phenolic compounds. Key intermediates identified include 2,4,6-tribromophenol, 2,4-dibromophenol, and other bromophenols.

These brominated phenols can then undergo condensation reactions to form PBDFs. The process involves the coupling of two phenolic molecules, followed by cyclization to create the dibenzofuran (B1670420) structure. The degree of bromination of the final furan product, such as this compound, depends on the specific brominated phenols involved in the reaction.

The formation of this compound is not solely dependent on the BFR precursor but is also significantly influenced by the surrounding material. BFRs are typically mixed into polymer matrices (e.g., plastics in electronics, polyurethane foam in furniture).

Furthermore, antimony trioxide (Sb₂O₃) is frequently used as a synergist with halogenated flame retardants. While not a flame retardant on its own, antimony trioxide acts as a catalyst, promoting the breakdown of the polymer and enhancing the flame-retardant action of the BFRs. However, this catalytic action can also promote the degradation of BFRs into the precursor molecules for PBDF formation. The presence of metal oxides like Sb₂O₃ can therefore increase the yield of unintentionally formed PBDFs during combustion events.

Accidental fires in homes, offices, and e-waste storage sites create ideal conditions for the formation of this compound. These environments involve the uncontrolled burning of a wide variety of materials, including furniture, textiles, and electronics that contain BFRs like PBDEs and TBBPA.

The temperatures in such fires can vary widely, and incomplete combustion is common, leading to the generation of the necessary chemical precursors. Pyrolysis of PBBs (polybrominated biphenyls), a similar class of BFRs, between 380-400°C has been shown to produce tetra- and pentabrominated dibenzofurans, demonstrating that fire-like conditions readily convert BFRs into PBDFs. The presence of PBDFs in fire debris is a well-documented phenomenon.

Several industrial thermal processes are significant sources of unintentionally produced persistent organic pollutants, including PBDFs.

Waste Incineration: Municipal solid waste incinerators (MSWIs) process a heterogeneous mix of waste which often includes plastics and electronics containing BFRs. The combustion conditions within these facilities can lead to the formation of PBDFs.

Metal Smelting: Secondary metal smelters, particularly for copper and zinc, have been identified as sources of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs). When scrap metal contaminated with BFR-containing plastics (e.g., wire coatings) is processed, the high temperatures can lead to the formation and emission of PBDFs, including this compound.

Table 2: Conditions Favoring this compound Formation

Process Temperature Range Key Conditions
Pyrolysis of BFRs 300°C and higher Presence of PBDEs, TBBPA
Uncontrolled Fires Variable Incomplete combustion, presence of BFR-laden materials
Waste Incineration High Mixed waste containing BFRs

Unintentional Production in Industrial Thermal Processes

Waste Incineration (Municipal, Industrial, Electronic Waste) Emissions

Waste incineration is a significant source of this compound emissions. The high temperatures and complex chemical matrices present in incinerators provide a conducive environment for the formation of polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs), including this compound.

Municipal and Industrial Waste: Studies have shown that industrial waste incinerators (IWIs) can have significantly higher PBDD/F concentrations in their stack flue gases compared to municipal solid waste incinerators (MSWIs). For instance, one study found that the PBDD/F concentrations in IWIs were approximately eight times higher than those in MSWIs mdpi.comresearchgate.net. A strong correlation has been observed between PBDD/F and polychlorinated dibenzo-p-dioxin (B167043) and dibenzofuran (PCDD/F) concentrations, suggesting similar formation mechanisms within the combustion system mdpi.comresearchgate.net. The incomplete combustion of waste materials containing bromine is a primary pathway for the formation of these compounds researchgate.net.

Electronic Waste (E-waste): Electronic waste is a particularly important source of brominated pollutants due to the high concentration of BFRs in plastics used for casings, circuit boards, and other components cdu.edu.au. The thermal treatment of e-waste, whether through controlled incineration or informal burning practices, can lead to the formation and release of PBDD/Fs nih.govgccassociation.org. The decomposition of BFRs at elevated temperatures generates precursors that can react to form this compound and other PBDD/F congeners cdu.edu.au. Uncontrolled burning of e-waste, often occurring in informal recycling sectors, is a major contributor to environmental contamination with these toxic compounds nih.govresearchgate.net.

PBDD/F Concentrations in Incinerator Stack Flue Gases
Incinerator TypeAverage PBDD/F Concentration (pg/Nm³)Average TEQ Concentration (pg TEQ/Nm³)
Industrial Waste Incinerators (IWIs)18.24.17
Municipal Solid Waste Incinerators (MSWIs)2.280.557
Secondary Metal Smelting (e.g., Aluminum)

Secondary aluminum smelting processes have been identified as another significant source of PBDD/F emissions. In these facilities, scrap metal, which may be contaminated with plastics and other materials containing BFRs, is melted down for recycling. Research has shown that more-brominated congeners, including heptabromodibenzofurans, are dominant contributors to the total PBDD/F concentrations found in emissions from these plants nih.gov.

The feeding and fusion stages of the smelting process are the primary points of PBDD/F formation and emission. The composition of the raw materials, particularly the amount of contaminated aluminum scrap, is a key factor influencing the quantity of PBDD/Fs emitted nih.gov.

Cement Manufacturing Facilities

Cement kilns, especially those that co-process waste materials as alternative fuels, can be a source of halogenated dioxins and furans. While research has historically focused on chlorinated compounds, recent studies have investigated the formation of brominated counterparts.

One study on the co-disposal of hexabromocyclododecane (HBCD)-containing waste in a cement kiln found that this practice led to the secondary generation of hexa- and hepta-bromodibenzofurans in the kiln tail ash nih.gov. This indicates that even when the primary BFR is efficiently destroyed, the conditions within the cement kiln can promote the formation of PBDD/Fs like this compound from the decomposition products nih.gov. The high temperatures and alkaline environment in cement kilns can inhibit some formation pathways, but the introduction of bromine-containing waste can still result in emissions of these compounds researchgate.net.

Formation during Mechanochemical Non-Combustion Technologies for Contaminated Soil Treatment

Mechanochemical treatment is a non-combustion technology being explored for the remediation of soils contaminated with persistent organic pollutants. This process involves the use of mechanical energy, typically through ball milling, to induce chemical reactions that can break down contaminants.

While the primary goal of this technology is the destruction of pollutants, the potential for the formation of new, harmful byproducts must be considered. Research in this area has largely focused on the degradation of brominated flame retardants. For example, studies have shown that mechanochemical methods can effectively degrade compounds like hexabromocyclododecane (HBCD) nih.gov. The process can lead to debromination and the breakdown of the organic structure nih.gov. However, the current body of research does not provide direct evidence for the formation of this compound during the mechanochemical treatment of contaminated soil. Instead, the focus has been on the destruction of BFRs and the conversion into inorganic compounds nih.govresearchgate.net. Further research is needed to fully understand the potential for PBDD/F formation under these conditions.

Production during Plastic Recycling Processes (e.g., Extrusion, Molding)

Plastic recycling processes that involve heating, such as extrusion and molding, can lead to the formation of PBDD/Fs if the plastic feedstock is contaminated with BFRs. The thermal stress applied to the plastics during these processes can cause the degradation of BFRs and the subsequent formation of PBDD/Fs, including this compound nih.gov.

The temperatures used in plastic extrusion are typically sufficient to initiate the decomposition of some BFRs, leading to the generation of brominated precursors that can then react to form PBDD/Fs. The presence of other substances in the plastic matrix can also influence the formation of these byproducts nih.gov.

Presence as a By-product in Commercial Brominated Flame Retardant Mixtures

This compound can be present as an impurity in commercial BFR mixtures. These mixtures are not pure compounds but rather technical grades containing a range of congeners and related substances.

Studies have confirmed the presence of PBBs and PBDFs as contaminants in commercial polybrominated diphenyl ether (PBDE) mixtures nih.govcapes.gov.br. The profiles of these impurities vary depending on the degree of bromination of the PBDE product, with more highly brominated mixtures containing more heavily brominated PBB and PBDF congeners nih.gov. The formation of these impurities can occur during the manufacturing process of the BFRs themselves nih.gov.

Impurities in Commercial PBDE Mixtures
Commercial MixtureDetected ImpuritiesConcentration Range
DE-71 (PentaBDE)PBBs and PBDFsTens to thousands of ng/g
DE-79 (OctaBDE)PBBs and PBDFsTens to thousands of ng/g
DE-83 (DecaBDE)PBBs and PBDFsTens to thousands of ng/g

Precursor Analysis and Transformation Studies Leading to this compound Formation

The formation of this compound is the result of complex chemical transformations of precursor compounds, primarily BFRs. Understanding these transformation pathways is crucial for developing strategies to mitigate the formation and release of this toxic compound.

Polybrominated diphenyl ethers (PBDEs) are well-established precursors to PBDD/Fs. Theoretical and experimental studies have shown that under thermal stress, PBDEs can undergo reactions to form PBDFs. A key pathway involves the loss of a bromine or hydrogen atom from an ortho position on the PBDE molecule, followed by a ring-closure reaction to form the furan structure nih.gov. The degree and pattern of bromination on the PBDE molecule can influence the specific congeners of PBDFs that are formed nih.gov.

The thermal degradation of BFRs produces a range of brominated products of incomplete combustion, including brominated benzenes and phenols, which can also act as precursors to PBDD/F formation cdu.edu.au. These precursors can then react through condensation reactions to form the dibenzofuran backbone, which is subsequently brominated to form congeners such as this compound cdu.edu.au.

Quantitative Assessment of this compound Emission Inventories Lacks Specific Data

While the formation pathways and sources of polybrominated dibenzofurans (PBDFs), including heptabromodibenzofurans, are generally understood to be linked to industrial processes involving brominated compounds, a comprehensive and specific quantitative assessment of this compound emission inventories remains largely unestablished in publicly available scientific literature and governmental reports. Research has more broadly focused on the entire class of PBDFs or their chlorinated analogs, polychlorinated dibenzofurans (PCDFs), leaving a significant data gap for individual congeners like this compound.

Challenges in Quantifying Emissions

Several factors contribute to the difficulty in establishing a quantitative inventory for this compound emissions:

Analytical Complexity: The analysis of specific PBDF congeners is technically challenging and expensive, requiring high-resolution instrumentation. Many monitoring programs opt for methods that group congeners or report total PBDF concentrations.

Focus on Chlorinated Compounds: Historically, regulatory and research focus has been on the more well-known and abundant polychlorinated dioxins and furans (PCDD/Fs). This has resulted in a more extensive body of research and established emission factors for these compounds compared to their brominated counterparts.

Variability in Emission Profiles: The congener profile of PBDFs emitted from a source can vary significantly depending on the specific industrial process, the composition of the raw materials (particularly the type of brominated flame retardants present), and the combustion conditions. This variability makes it difficult to develop universal emission factors.

Research Findings on PBDF Emissions

Despite the lack of a specific inventory for this compound, some studies on PBDF emissions from various industrial sources provide indirect insights. Research on municipal and industrial waste incinerators has identified these facilities as significant sources of PBDFs. For instance, studies have detected various PBDF congeners in the flue gas and fly ash from these incinerators.

The table below summarizes the general findings on PBDF emissions from key industrial sectors, highlighting the absence of specific quantitative data for this compound.

Industrial SectorGeneral PBDF Emission FindingsSpecific Data on this compound Emissions
Waste Incineration (Municipal and Industrial)Recognized as a significant source of a wide range of PBDF congeners. Concentrations are highly variable depending on the waste composition.No specific emission factors or inventory data available. Presence of heptabrominated congeners has been noted in some studies.
Metallurgical Industries (e.g., secondary steel and aluminum production)Identified as potential sources of PBDFs, likely due to the presence of brominated flame retardants in scrap materials.Lack of quantitative emission data for specific congeners.
E-waste RecyclingInformal and formal e-waste processing, particularly thermal treatments, are known to release PBDFs.Congener-specific quantitative data is scarce, with most studies focusing on total PBDEs and PBDD/Fs.

Future Research Needs

To develop a comprehensive quantitative assessment of this compound emission inventories, further research is critically needed. This includes:

Congener-Specific Analysis: More studies are required to analyze the congener profiles of PBDF emissions from various industrial sources, with a specific focus on quantifying individual congeners like 1,2,3,4,6,7,8-HpBDF.

Development of Emission Factors: Targeted research is necessary to develop reliable emission factors for this compound from key sources such as waste incineration and e-waste recycling.

Establishment of Inventories: National and regional environmental agencies need to consider including specific PBDF congeners in their emission inventory programs to track their release into the environment.

Environmental Occurrence and Global Distribution of Heptabromodibenzofuran

Occurrence in Atmospheric Compartments (e.g., Ambient Air, Stack Gas Emissions)

Atmospheric transport is a primary pathway for the widespread distribution of polyhalogenated dibenzo-p-dioxins and dibenzofurans (PHDDs/PHDFs) into the environment. nih.gov Heptabromodibenzofuran, as part of the PBDD/F group, has been identified in both ambient air and direct emissions from industrial sources.

Combustion and incineration processes are significant sources of these compounds in the atmosphere. nih.gov In particular, metallurgical industries have been identified as potentially important sources of PBDD/F emissions, with concentrations in some cases being similar to or higher than those of their chlorinated counterparts (PCDD/Fs). researchgate.net A study of various industrial thermal processes found that PBDD/F levels from metallurgic processes were markedly higher than those from combustion processes. researchgate.net

E-waste recycling sites are also significant sources of atmospheric PBDD/Fs. Informal recycling activities, such as open burning, release these contaminants into the surrounding air. For instance, air monitoring at the Guiyu e-waste site in China reported PBDD/F concentrations ranging from 8.12 to 61 pg/m³. nih.gov Analytical methods developed by the Environmental Protection Agency (EPA) are capable of quantifying concentrations of compounds like this compound in ambient air at levels as low as 0.2 pg/m³. nih.gov

Table 1: Concentration of PBDD/Fs in Atmospheric Compartments

SourceMatrixConcentration RangeNotes
Metallurgical ProcessesStack Gas0.56 - 5.8 ng/Nm³Represents total mass concentration of PBDD/Fs. researchgate.net
Combustion ProcessesStack Gas0.025 - 0.15 ng/Nm³Represents total mass concentration of PBDD/Fs. researchgate.net
E-waste Recycling Site (Guiyu, China)Ambient Air8.12 - 61 pg/m³Represents total concentration of PBDD/Fs. nih.gov

Detection in Aquatic Environments

Specific data on the concentrations of this compound in stormwater and fire extinguishing water are not extensively documented in publicly available literature. However, these water bodies are recognized as potential transport pathways for a wide range of environmental contaminants.

Fire water runoff, in particular, can pose a threat to aquatic environments as it can carry a complex mixture of chemicals from burned materials and fire-retardant foams. epa.gov Runoff from fires involving materials containing brominated flame retardants, such as electronics and plastics, could potentially contain HpBDF and other PBDD/Fs. For example, analysis of runoff water from fighting fires involving lithium-ion batteries, which contain various potentially harmful components, showed the presence of numerous contaminants that could be hazardous to the environment. researchgate.net

Due to their hydrophobic nature, PBDD/Fs tend to adsorb to particulate matter and accumulate in sediments. nih.gov Sediments in rivers, estuaries, and coastal areas near industrial and urban centers can, therefore, act as significant sinks for these compounds.

High levels of related brominated compounds, such as polybrominated diphenyl ethers (PBDEs), have been found in sediments near e-waste recycling sites. nih.gov In a regulated e-waste recycling area in Eastern China, the total concentration of 21 PBDE congeners (Σ21PBDEs) in river sediments ranged from 4.31 to 327 ng/g dry weight. isotope.com Given that PBDD/Fs can be formed from PBDEs, the presence of these precursors suggests that sediments in such areas are likely contaminated with HpBDF as well. Studies on chlorinated dioxins and furans in sediments of the River Po in Italy and the North Sea have shown that industrial and urban runoff are major sources, leading to accumulation in riverine and coastal sediments. nih.gov

Table 2: Concentration of Related Brominated Compounds in Sediments

Location TypeCompound GroupConcentration Range (dry weight)Notes
Regulated E-waste Site (Eastern China)Σ21PBDEs4.31 - 327 ng/gPBDEs are precursors to PBDD/Fs. isotope.com
Watersheds near E-waste SitesPBDEsUp to 327 ng/gGeneral finding from various studies on river, lake, and marine sediments.

Wastewater treatment plants (WWTPs) can serve as a collection point for a variety of persistent organic pollutants from domestic and industrial sources. Due to their tendency to partition to solids, hydrophobic compounds like this compound accumulate in sewage sludge during the treatment process. nih.govnih.gov This treated sludge, often referred to as biosolids, can become a significant reservoir of these contaminants.

A comprehensive analysis of archived biosolids from the U.S. Environmental Protection Agency's 2001 National Sewage Sludge Survey provided specific data on PBDD/F concentrations. The study found that 1,2,3,4,6,7,8-Heptabromodibenzofuran (1,2,3,4,6,7,8-HpBDF) was the most abundant PBDD/F congener detected. It was found in the biosolids composites at an average concentration of 9,540 ng/kg dry weight, with a concentration range of 580 to 40,900 ng/kg. nih.govnih.gov This single congener constituted about 95% of the total PBDD/F mass detected in the survey, which had a total mean concentration of 10,000 ng/kg (dry weight). nih.govnih.gov The land application of these biosolids can then transfer these contaminants to terrestrial environments. nih.gov

Table 3: Concentration of this compound in U.S. Biosolids (2001 Survey)

CompoundMatrixAverage Concentration (ng/kg dw)Concentration Range (ng/kg dw)Notes
1,2,3,4,6,7,8-HpBDFBiosolids9,540580 - 40,900Constituted ~95% of total PBDD/F mass. nih.govnih.gov
Total PBDD/FsBiosolids10,000630 - 42,800Total of two PBDDs and five PBDFs detected. nih.govnih.gov

Presence in Terrestrial Matrices

Soil acts as a major environmental sink for persistent organic pollutants. This compound has been detected in soils, with particularly high concentrations found in and around e-waste recycling facilities and industrial complexes. Informal e-waste processing activities, such as dismantling, shredding, and burning of electronic components that contain BFRs, lead to significant contamination of the surrounding soil.

One study in Eastern China investigated PBDD/Fs in soil from an e-waste recycling facility and a chemical industrial complex. The total PBDD/F concentrations in soil from the e-waste site ranged from 716 to 800,000 pg/g dry weight (dw). In contrast, soil from the chemical-industrial complex had much lower levels, ranging from non-detect to 427 pg/g dw. Notably, the study identified this compound (HpBDF) and octabromodibenzofuran (OBDF) as the dominant PBDD/F congener groups in the e-waste soil, likely formed through the debromination of more highly brominated compounds. In some cases, PBDD/F concentrations in soil and dust at Asian e-waste sites have been found to be comparable to or even an order of magnitude higher than their chlorinated counterparts (PCDD/Fs).

Table 4: Concentration of PBDD/Fs in Soil Samples

LocationMatrixConcentration Range (pg/g dw)Notes
E-waste Recycling Facility (Eastern China)Soil716 - 800,000HpBDF was a dominant congener group.
Chemical-Industrial Complex (Eastern China)SoilND - 427ND = Non-Detect.

Dust (Indoor, Outdoor, E-waste Recycling Facilities)

This compound (HpBDF) is a significant polybrominated dibenzofuran (B1670420) (PBDF) congener found in various dust matrices, with particularly high concentrations observed in environments associated with electronic waste (e-waste) recycling. researchgate.net Informal e-waste processing activities, which often involve the heating of materials containing brominated flame retardants, are a major source of polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) in the environment. researchgate.neteawag.chnih.gov

Research conducted in Eastern China at a large-scale e-waste recycling facility revealed substantial contamination of workshop-floor dust with PBDD/Fs. researchgate.netnih.gov Total PBDD/F concentrations in these dust samples have been reported to range from 2,560 to as high as 148,000 picograms per gram (pg/g) dry weight. nih.gov Another study reported total PBDD/F concentrations of up to 143 micrograms per kilogram (µg/kg) dry weight in floor dust from similar facilities. researchgate.net Within the PBDD/F congener groups, this compound (HpBDF) and octabromodibenzofuran (OBDF) have been identified as dominant. researchgate.net The high prevalence of these congeners is thought to result from the debromination of more highly brominated flame retardants like decabromodiphenyl ether (BDE-209), which is widely used in electronic equipment. researchgate.net

Concentrations of PBDD/Fs in dust from e-waste recycling sites are often orders of magnitude higher than those found in other environments. For instance, studies have found that PBDD/F levels in soils and dusts from Asian informal e-waste recycling sites can be comparable to or even an order of magnitude higher than those of their chlorinated counterparts, the polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs). researchgate.net In comparison, house dust from urban areas, while also containing these contaminants, generally shows lower concentrations. For example, a study in Shanghai found total polybrominated diphenyl ether (PBDE) concentrations in house floor dust ranging from 19.4 to 3,280 nanograms per gram (ng/g). researchgate.net While these are different compounds, their presence highlights the general issue of indoor contamination by flame retardants and their byproducts. The primary routes of human exposure to these compounds in dust are through ingestion, inhalation, and dermal contact. researchgate.net

Table 1: Concentration of PBDD/Fs in Dust and Environmental Samples from E-waste Recycling Facilities

Sample MatrixConcentration Range (pg/g dry weight)Location Context
Workshop-Floor Dust2,560 - 148,000E-waste Facility, China nih.gov
Workshop-Floor Dust89,600E-waste Facility, China researchgate.net
Electronic Shredder Residues392 - 18,500E-waste Facility, China researchgate.net
Surrounding Soil716 - 800,000E-waste Facility, China researchgate.net
Surrounding Soil854 - 10,200E-waste Facility, China nih.gov

Bioaccumulation and Biomagnification in Biota

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its environment, leading to a concentration higher than that in the surrounding medium. nih.gov Biomagnification, a related process, occurs when the concentration of a substance increases in organisms at successively higher levels in a food chain. capemaywhalewatch.comunivpm.it Persistent and lipophilic (fat-soluble) compounds like this compound are particularly prone to bioaccumulation and biomagnification. gdut.edu.cn

Aquatic Biota (e.g., Fish, Marine Organisms)

Persistent organic pollutants (POPs), including PBDD/Fs, are widespread in aquatic environments and can accumulate in the tissues of aquatic organisms. gdut.edu.cnnih.gov Due to their hydrophobicity, these compounds tend to partition from the water column into the fatty tissues of fish, marine invertebrates, and mammals. gdut.edu.cnnih.gov

Once in the food web, these contaminants are transferred from lower to higher trophic levels. Marine invertebrates may consume contaminated sediments, and are in turn consumed by small fish. These fish are then eaten by larger predatory fish, and ultimately by top predators such as marine mammals and humans. capemaywhalewatch.comnih.gov At each step, the concentration of the contaminant can increase, a process that can lead to very high levels in apex predators. capemaywhalewatch.comnih.govsciencedaily.com Studies on various organohalogen compounds have demonstrated their potential for biomagnification in marine food webs. nih.govsciencedaily.com For example, high concentrations of brominated pollutants have been found in fish and other biota collected from areas near e-waste recycling sites, indicating a direct link between these sources and contamination of the local aquatic ecosystem. nih.gov

Terrestrial Biota (e.g., Plant Leaves)

This compound and other PBDD/Fs can also be found in terrestrial biota, particularly in vegetation. The primary pathway for the contamination of plant leaves with such persistent, semi-volatile compounds is through atmospheric deposition. dioxin20xx.org This can occur through the dry deposition of particle-bound chemicals or the diffusive transport of gaseous chemicals from the air to the plant surface. dioxin20xx.org

For less volatile compounds like PBDD/Fs, deposition of chemicals bound to atmospheric particles is considered the dominant uptake mechanism by plants. dioxin20xx.org E-waste recycling facilities are significant sources of airborne PBDD/Fs, leading to elevated concentrations in surrounding vegetation. Studies near these sites in China have documented total PBDD/F concentrations in plant leaves ranging from 113 to 818 pg/g dry weight in one study, and from 3,460 to 9,820 pg/g dry weight in another. researchgate.netnih.gov This contamination of plants represents a critical entry point for these toxic compounds into terrestrial food chains. dioxin20xx.org

Table 2: Concentration of PBDD/Fs in Biota near E-waste Recycling Facilities

Biota TypeConcentration Range (pg/g dry weight)Key Finding
Plant Leaves113 - 818Demonstrates atmospheric deposition and uptake. researchgate.net
Plant Leaves3,460 - 9,820Shows significant contamination near e-waste sites. nih.gov

Global Transport and Atmospheric Modeling of Polybrominated Dibenzofurans

Long-Range Atmospheric Transport Mechanisms

Polybrominated dibenzofurans, like other persistent organic pollutants, are subject to long-range atmospheric transport (LRT), allowing them to be distributed globally, far from their original sources. nih.govscholaris.ca This transport occurs when these compounds are released into the atmosphere, adhere to aerosol particles, and are carried by wind currents. scholaris.caosti.gov

The physical and chemical properties of the specific congener, such as its vapor pressure, and environmental factors like temperature, control the partitioning between the vapor phase and particle-bound phase in the atmosphere. osti.gov This partitioning is crucial for determining the transport distance and deposition patterns. Long-term monitoring at remote, background locations has confirmed the presence of PBDD/Fs, attributing them to LRT from distant industrial and combustion sources, including biomass burning. mdpi.com The predominance of certain PCDF congeners in remote areas suggests they are significant contributors during long-range transport events. mdpi.com The transport of these contaminated air masses, particularly under prevailing wind patterns, can lead to the deposition of these pollutants in sensitive ecosystems like the open ocean and remote lacustrine environments. nih.govcopernicus.org

Environmental Dispersion and Fate Modeling

To understand and predict the distribution and long-term behavior of PBDD/Fs in the environment, scientists use environmental fate and transport models. nih.govresearchgate.net These are mathematical models that simulate the processes by which chemicals move and are transformed in the environment. researchgate.net

Multimedia environmental fate models can estimate the mass fluxes of compounds like PBDD/Fs between different environmental compartments, such as air, water, soil, and sediment. nih.gov These models can simulate processes like wet and dry deposition from the atmosphere to soil and water, as well as degradation in various media. nih.gov For aquatic systems, coupled 3D hydrodynamic and contaminant fate models can be used to assess the spatial and temporal distribution of contaminants, identify the seasonality of pollutant loads, and quantify the role of different sources, such as atmospheric deposition. Such modeling efforts have highlighted that the atmosphere can be a significant source of PBDD/F contamination for ecosystems. These predictive models are crucial tools for understanding the long-term impacts of pollutants and for developing effective environmental management strategies. researchgate.net

Analytical Methodologies for Heptabromodibenzofuran Quantification and Isomer Specific Analysis

Sample Preparation and Extraction Techniques for Diverse Environmental Matrices

The initial step in the analysis of HpBDFs involves the extraction of the target analytes from the sample matrix. organomation.comscispace.comresearchgate.net The choice of extraction technique depends on the specific characteristics of the environmental matrix, which can range from soil and sediment to biological tissues. nih.govusgs.govpjoes.com

For solid matrices like soil and sediment, pressurized solvent extraction (PSE) is a commonly employed technique. usgs.gov This method utilizes elevated temperatures and pressures to enhance the extraction efficiency of organic solvents. A mixture of water and isopropyl alcohol under high pressure can be used to extract a wide range of compounds, including HpBDFs, from interfering matrix components. usgs.gov Other techniques, such as solid-liquid extraction, have also been adapted for these matrices. nih.gov

Biological samples, such as animal tissues, require more rigorous preparation to remove lipids and other interfering substances. organomation.com Homogenization of the tissue is a critical first step to ensure a representative sample. organomation.com

Common Extraction Techniques for Environmental Matrices

Matrix Extraction Technique Key Considerations
Soil & SedimentPressurized Solvent Extraction (PSE)Effective for a wide range of organic pollutants.
Solid-Liquid ExtractionRequires careful selection of solvents.
Biological TissuesHomogenization followed by solvent extractionRequires extensive clean-up to remove lipids.

Following extraction, a clean-up step is crucial to remove co-extracted interfering compounds that can affect the accuracy of the analysis. cdc.gov Polybrominated diphenyl ethers (PBDEs) are a significant class of interfering compounds due to their structural similarity to HpBDFs and their widespread presence in the environment. cdc.gov

A common and effective clean-up method involves the use of multi-layer silica columns. These columns can be prepared with different layers of silica gel, including acid-treated silica, to remove lipids and other interferences. cdc.govresearchgate.net Florisil and alumina are also used in column chromatography for clean-up. cdc.gov Gel permeation chromatography (GPC) is another technique frequently used to separate the target analytes from high-molecular-weight interferences like lipids. cdc.govnih.gov

For samples with high lipid content, concentrated sulfuric acid treatment can be applied directly to the extract or by using silica columns impregnated with sulfuric acid. cdc.gov This process effectively destroys lipids, which can interfere with the chromatographic analysis. cdc.gov

High-Resolution Gas Chromatography-High-Resolution Mass Spectrometry (HRGC-HRMS) for Heptabromodibenzofuran Analysis

High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS) is the gold standard for the analysis of HpBDFs and other persistent organic pollutants (POPs). cdc.govnih.gov This technique offers the high sensitivity and selectivity required to detect and quantify these compounds at ultra-trace levels in complex environmental samples. cdc.govnih.gov

The use of HRGC with capillary columns provides excellent separation of different congeners, while HRMS allows for precise mass measurements, enabling the differentiation of target analytes from interfering ions. cdc.gov

The separation of individual HpBDF isomers is a critical aspect of the analysis, as the toxicity and environmental behavior of these compounds can vary significantly between isomers. nih.govcore.ac.uknih.govchromforum.orgvurup.sk Capillary gas chromatography is the primary technique used for this purpose. core.ac.uknih.gov

The choice of the capillary column's stationary phase is crucial for achieving optimal separation. vurup.sk Different stationary phases exhibit varying selectivities towards different isomers. Temperature programming, where the column temperature is gradually increased during the analysis, is also employed to enhance the separation of isomers with different boiling points. core.ac.uk The use of long capillary columns and small inner diameters can further improve separation efficiency. vurup.sk

The mass spectrometer's parameters must be carefully optimized to ensure high sensitivity and selectivity for HpBDF analysis. youtube.comresearchgate.netnih.govrsc.orgyoutube.com This includes selecting the appropriate ionization mode and optimizing voltages in the ion source and mass analyzer. rsc.org

For the analysis of halogenated compounds like HpBDFs, electron impact (EI) ionization is commonly used. nih.gov In HRMS, the instrument is operated at a high resolving power (typically >10,000) to accurately measure the mass-to-charge ratio (m/z) of the ions. This high resolution allows for the separation of HpBDF ions from other ions with the same nominal mass but different elemental compositions.

Selected Ion Monitoring (SIM) is a detection mode where the mass spectrometer is set to detect only a few specific m/z values corresponding to the target analytes and their internal standards. mdpi.com This significantly enhances the sensitivity and selectivity of the analysis by reducing the chemical noise from the matrix. mdpi.com

Isomer-Specific Quantification Strategies for this compound

Accurate quantification of individual HpBDF isomers is essential for risk assessment. nih.govnih.govsemanticscholar.orgresearchgate.netnih.gov Isotope dilution mass spectrometry is the most reliable method for this purpose. nih.gov

The use of isotopically labeled internal standards is a cornerstone of accurate quantification in mass spectrometry-based methods. nih.goveurisotop.comresearchgate.netisotope.comnih.gov These standards are synthetic versions of the target analytes in which one or more atoms (typically carbon or hydrogen) have been replaced with a heavier isotope (e.g., ¹³C or ²H). nih.goveurisotop.com

A known amount of the isotopically labeled standard for each HpBDF isomer is added to the sample at the beginning of the analytical procedure. researchgate.net These standards behave chemically and physically identically to the native (unlabeled) analytes throughout the extraction, clean-up, and chromatographic separation steps. eurisotop.com

By measuring the ratio of the signal from the native analyte to the signal from the corresponding isotopically labeled internal standard in the mass spectrometer, any losses of the analyte during sample preparation can be corrected for. researchgate.net This approach significantly improves the accuracy and precision of the quantification. researchgate.net

Development and Validation of Reference Standards and Calibration Curves

The cornerstone of accurate quantification for this compound is the development and validation of high-purity reference standards and meticulously prepared calibration curves. Reference standards are highly purified and well-characterized materials used as a benchmark for the identification and quantification of the analyte in unknown samples. bebpa.org The process is critical as the potency and concentration of a test sample are determined by comparing its analytical response to that of the reference standard. bebpa.org

For this compound, this involves synthesizing or isolating specific isomers of the highest possible purity. These standards are then used to create stock solutions from which a series of calibration standards are prepared, typically through serial dilution. labmanager.com A minimum of five concentration levels is generally recommended to construct a robust calibration curve. labmanager.com

Validation is the process of documenting that the analytical method is suitable and reliable for its intended purpose. nih.gov This involves establishing a clear relationship between the instrument's response and the concentration of the analyte. uknml.com The data points from the calibration standards are plotted (instrument response vs. concentration) and fitted with a regression model, most commonly a linear regression. uknml.comvliz.be The quality of the fit is typically assessed by the coefficient of determination (R²), which should ideally be close to 1.0. labmanager.com The resulting calibration curve is then used to calculate the concentration of this compound in unknown samples based on their measured instrument response. labmanager.com

Table 1: Example Calibration Data for a this compound Isomer

Standard Level Concentration (pg/µL) Instrument Response (Peak Area)
1 0.5 15,234
2 1.0 30,150
3 5.0 155,870
4 10.0 310,500
5 25.0 780,120

This table is illustrative and does not represent actual experimental data.

Challenges in this compound Analysis

The analysis of this compound is fraught with challenges that can impact the accuracy and reliability of the results. These difficulties stem from the compound's physicochemical properties and the complexity of its isomeric profile.

Thermal Degradation During Analytical Procedures

This compound, like many polyhalogenated aromatic compounds, can be susceptible to thermal degradation at the high temperatures used in certain analytical techniques, particularly gas chromatography (GC). The injection port of a GC system can reach temperatures high enough to cause the breakdown of the analyte. mdpi.com This degradation can lead to an underestimation of the actual concentration in the sample, as a portion of the target compound is lost before detection. The degradation products could also potentially interfere with the analysis of other compounds. Therefore, careful optimization of GC inlet temperature and other parameters is crucial to minimize this effect.

Limitations Due to Lack of Comprehensive Isomer Standards

There are 16 possible isomers of this compound. The synthesis, isolation, and certification of each of these isomers as individual reference standards is a complex and expensive undertaking. Consequently, authenticated standards for all 16 isomers are not always commercially available. nih.gov This lack of comprehensive isomer standards poses a major limitation to isomer-specific quantification. nih.gov

When a standard for a specific isomer is not available, analysts may be forced to use the response factor from a different, available isomer to estimate its concentration. This approach introduces significant uncertainty, as different isomers can have different responses in the analytical instrument (e.g., mass spectrometer). Alternatively, results may be reported as a total concentration for all this compound isomers, which forfeits valuable information about the specific isomer pattern that could be used for source apportionment or risk assessment.

Quality Assurance and Quality Control (QA/QC) Protocols in this compound Analysis

Key QA/QC protocols for this compound analysis include:

Method Blanks: A method blank (an analyte-free matrix) is processed alongside the actual samples to monitor for contamination introduced during the analytical procedure.

Matrix Spikes: A known quantity of this compound standard is added to a sample before extraction. The recovery of this spike is measured to assess the efficiency of the extraction and analytical method for that specific sample matrix.

Surrogate Standards: A non-target compound, chemically similar to this compound (e.g., a ¹³C-labeled version), is added to every sample, blank, and standard before extraction. The recovery of the surrogate provides a measure of method performance for each individual sample.

Calibration Verification: The validity of the initial calibration curve is periodically checked by analyzing a standard from a secondary source to ensure the instrument's response remains stable.

Duplicate Analysis: A single sample is analyzed twice to assess the precision and reproducibility of the method. epa.gov

These QC checks are evaluated against predefined acceptance criteria. If a QC measure falls outside these limits, corrective actions must be taken, which may include re-analyzing the samples. epa.gov

Table 2: Example QA/QC Parameters and Acceptance Criteria

QC Parameter Frequency Acceptance Criteria Corrective Action if Failed
Method Blank One per batch of 20 samples Below Limit of Quantification (LOQ) Identify and eliminate source of contamination; re-process batch
Matrix Spike Recovery One per batch of 20 samples 70-130% Check for matrix interference; flag data as potentially biased
Surrogate Standard Recovery Every sample 60-140% Check for sample-specific issues; flag individual sample data
Duplicate Sample (RPD*) One per batch of 20 samples < 30% RPD Check for sample inhomogeneity or poor method precision; re-analyze

*RPD = Relative Percent Difference. This table is illustrative and specific criteria may vary by laboratory and regulatory method.

Environmental Fate and Degradation Pathways of Heptabromodibenzofuran

Abiotic Degradation Processes

Abiotic degradation involves the transformation of a chemical compound through non-biological pathways, such as reactions driven by light or heat. For persistent organic pollutants like heptabromodibenzofuran, these processes are the primary mechanisms of transformation in the environment, although they can be slow and may lead to the formation of other persistent byproducts.

Photolysis, or photolytic degradation, is a process where chemical compounds are broken down by photons, typically from sunlight. It is a significant degradation pathway for many aromatic compounds in the environment, particularly in aquatic systems and the atmosphere.

Research indicates that the primary mechanism for the photolytic transformation of polybrominated diphenyl ethers (PBDEs), which are major precursors to PBDFs, is reductive debromination. researchgate.netmdpi.com This process involves the sequential removal of bromine atoms from the molecule. It is understood that PBDFs, once formed, can undergo a similar photolytic degradation pathway, gradually losing bromine atoms. The rate of photolysis is influenced by several factors, including the number and position of bromine atoms, the environmental matrix (e.g., water, soil, organic solvents), and the wavelength of the UV radiation. nih.govdiva-portal.org For instance, congeners with a higher number of bromine substituents tend to have a faster photochemical reaction rate. diva-portal.org

While photolysis contributes to the degradation of PBDEs, it is also a primary formation pathway for the more toxic PBDFs. nih.govmdpi.com The same UV radiation that breaks down PBDEs can induce an intramolecular elimination of hydrogen bromide (HBr), leading to the cyclization of the PBDE molecule to form a PBDF. researchgate.netmdpi.com This dual role of photolysis complicates the environmental fate of these compounds, as the degradation of one persistent pollutant can lead directly to the formation of another. researchgate.net

Table 1: Research Findings on the Photolytic Formation of PBDFs from PBDE Precursors

Precursor CompoundIrradiation ConditionsMatrix/SolventKey Finding
Decabromodiphenyl ether (DecaBDE)UV light (sunlight region)Methanol/WaterConsecutive debromination to lower-brominated PBDEs; products with fewer than six bromines were tentatively identified as brominated dibenzofurans. diva-portal.org
Various PBDE CongenersUV-LED (255, 265, 285 nm)WaterReductive debromination and intermolecular elimination of HBr are the most common degradation pathways, producing lower brominated PBDEs and PBDFs. mdpi.comnih.gov
BDE-209UVB IrradiationClay/Water SlurryPrimary degradation mechanism includes consecutive reductive debromination and intramolecular elimination of HBr, forming lower brominated products and PBDFs. mdpi.com
2,4,4'-tribromodiphenyl ether (BDE-28)UV lightSimulated soil-washing solutionsPhotolysis of BDE-28 leads to the formation of 2,8-dibromodibenzofuran (B157981) (a PBDF), with the formation rate depending on the type of solubilizer present. mdpi.comresearchgate.net

Thermal degradation is a critical process affecting the fate of this compound, particularly in contexts such as municipal waste incineration and accidental fires involving materials treated with brominated flame retardants (BFRs). These high-temperature environments can both create and destroy PBDFs.

The thermal decomposition of BFR-containing products is a well-established source of PBDFs. researchgate.netnih.gov In waste incinerators, PBDFs can be formed through de novo synthesis, a process that occurs at temperatures around 300°C. ieabioenergy.com This synthesis involves reactions between precursor compounds on the surface of fly ash particles.

Conversely, higher temperatures are effective at destroying these compounds. Research on the incineration of analogous polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) shows that while formation peaks at lower temperatures, the compounds are almost totally destroyed at temperatures of 600°C and above. ieabioenergy.com Modern, efficient incinerators operate at temperatures well above this threshold (e.g., >850°C) to ensure the complete destruction of such persistent organic pollutants. However, PBDFs can reform in the cooler, post-combustion zones of the incinerator if conditions are favorable. ieabioenergy.com Studies on the oxidation of BFR precursors indicate that PBDFs are typically observed forming in a temperature range of 700-850°C, suggesting instability at the highest combustion temperatures. nih.gov

Table 2: Temperature-Dependent Behavior of Dioxins and Furans in Incineration

Temperature RangeProcessEnvironmental Context
~300°CPeak de novo synthesis (Formation)Post-combustion zones, boiler deposits in municipal solid waste incinerators. ieabioenergy.com
>600°CNear total destructionHigh-temperature zones of efficient municipal solid waste incinerators. ieabioenergy.com
700-850°CFormation window observed from BFR precursorsHigh-temperature oxidation processes. nih.gov

Beyond photolysis and thermal degradation, other abiotic processes such as hydrolysis could potentially contribute to the transformation of this compound in the environment. However, specific experimental data on the hydrolysis of PBDFs are scarce.

Insights can be drawn from theoretical studies on structurally similar compounds. A study using density functional theory to predict the base-catalyzed hydrolysis of PCDDs in aquatic environments found that these compounds can indeed undergo hydrolysis. nih.gov The process involves two competing pathways: a dominant dioxin ring-opening reaction and a less significant hydrolytic dechlorination pathway. The study calculated that the half-lives for this process, while very long, were shorter in aqueous solutions compared to water-sediment systems, suggesting that hydroxide (B78521) ions in water can contribute to the degradation of these contaminants. nih.gov

Biotic Degradation Processes (e.g., Microbial Degradation)

Biotic degradation, or biodegradation, involves the breakdown of organic compounds by microorganisms. While this is a major pathway for the removal of many pollutants from the environment, highly halogenated compounds like this compound are generally very resistant to microbial attack.

There is no direct evidence of microbial degradation of this compound. However, studies on the unbrominated parent compound, dibenzofuran (B1670420), have shown that it can be degraded by certain bacteria. For example, Staphylococcus auriculans DBF63 is capable of using dibenzofuran as its sole source of carbon and energy. nih.govnih.gov The degradation pathway involves the accumulation of metabolites such as salicylic (B10762653) acid and gentisic acid. nih.govnih.gov This demonstrates that the fundamental carbon skeleton of the molecule is not inherently resistant to microbial enzymes.

The primary obstacle to the biodegradation of this compound is its high degree of bromination. The presence of numerous large bromine atoms sterically hinders the enzymatic attack on the aromatic rings. Furthermore, the electron-withdrawing nature of bromine atoms makes the molecule less susceptible to the oxidative enzymes that typically initiate the degradation of aromatic compounds. Studies on related PBDEs have shown that higher brominated congeners are more resistant to microbial degradation. frontiersin.org While some aerobic bacteria known to degrade polychlorinated biphenyls (PCBs) have shown an ability to degrade PBDEs with up to six bromines, the extent of degradation decreases significantly with an increasing number of bromine atoms. ucanr.edu

Therefore, this compound is expected to be highly recalcitrant to biotic degradation. Any microbial transformation that might occur would likely be a very slow process of reductive debromination under specific anaerobic conditions, which could potentially reduce the number of bromine atoms and make the molecule slightly more amenable to further breakdown.

Policy, Regulation, and Environmental Monitoring Frameworks Pertinent to Heptabromodibenzofuran

Heptabromodibenzofuran as a Persistent Organic Pollutant (POP)

Heptabromodibenzofurans, as part of the larger group of polybrominated dibenzofurans (PBDFs), are recognized as Persistent Organic Pollutants (POPs). wikipedia.orgcsb.gov.trchemistry-matters.com POPs are organic compounds that are resistant to environmental degradation through chemical, biological, and photolytic processes. wikipedia.org Due to their persistence, they can be transported over long distances by wind and water, affecting regions far from their original source. wikipedia.orgepa.gov They are also lipophilic, meaning they accumulate in the fatty tissues of living organisms, leading to bioaccumulation and biomagnification up the food chain. wikipedia.orgepa.gov The toxicity of PBDD/Fs, including this compound, is comparable to their chlorinated analogs, polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs). iaeg.comcore.ac.uk

The Stockholm Convention on Persistent Organic Pollutants is a global treaty aimed at protecting human health and the environment from POPs by restricting or eliminating their production and use. pops.intundp.orgwikipedia.org While polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) are already listed in Annex C of the convention for unintentional production, there has been a significant push to include their brominated counterparts. iaeg.comwww.gov.uk

A proposal has been put forth to list polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) and mixed polybrominated/chlorinated dibenzo-p-dioxins and dibenzofurans (PBCDD/Fs) in Annex C of the Stockholm Convention. iaeg.comwww.gov.ukenv-health.org This proposal is based on evidence that these substances meet the screening criteria for persistence, bioaccumulation, long-range environmental transport, and adverse effects as defined by the Convention. iaeg.com this compound is specifically identified within this group of compounds. iaeg.com The listing would obligate parties to the convention to take measures to reduce or eliminate unintentional releases of these substances from anthropogenic sources. wikipedia.org

Global and Regional Environmental Monitoring Programs for PBDD/Fs

Given their hazardous properties and potential for long-range transport, various global and regional programs monitor the levels of polyhalogenated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) in the environment. csb.gov.tr These programs are crucial for assessing the extent of contamination, identifying sources, and evaluating the effectiveness of control measures. PBDD/Fs have been detected in diverse environmental matrices, including air, sediment, and biological samples. core.ac.uk

Waste incineration is a significant source of unintentionally produced PBDD/Fs. nih.gov These compounds can form during the combustion of waste containing brominated flame retardants (BFRs). service.gov.ukenvirocare.org Consequently, monitoring emissions from incinerators is a key component of environmental protection.

In the European Union, for instance, there are requirements for waste incineration plants to monitor PBDD/F emissions to the air every six months, particularly when incinerating waste known to contain BFRs. service.gov.uk Studies investigating emissions from municipal solid waste incinerators (MSWIs) and industrial waste incinerators (IWIs) have found detectable levels of PBDD/Fs in stack flue gases. One study found that the PBDD/F concentrations from IWIs were significantly higher than those from MSWIs. nih.gov This highlights the importance of source-specific monitoring and regulation.

Table 1: PBDD/F Concentrations in Flue Gas from Incinerators

Incinerator Type Average PBDD/F Concentration (pg/Nm³) Average TEQ Concentration (pg TEQ/Nm³)
Industrial Waste Incinerators (IWIs) 18.2 4.17
Municipal Solid Waste Incinerators (MSWIs) 2.28 0.557

Source: Characterizing the Emissions of Polybrominated Dibenzo-P-Dioxins and Dibenzofurans From Municipal and Industrial Waste Incinerators. nih.gov

Ambient air monitoring programs provide data on the background levels of airborne pollutants, including PBDD/Fs and their chlorinated analogs. nih.govnih.govnih.gov These programs often utilize high-volume active samplers to collect air samples over extended periods, allowing for the detection of trace concentrations. nih.gov Long-term monitoring can reveal trends in atmospheric concentrations and help identify potential sources. For example, monitoring in Gyeonggi-do, Korea, observed decreasing levels of PCDD/Fs and co-PCBs in ambient air over time, with higher concentrations in winter, potentially linked to industrial incinerators. nih.gov While many programs have historically focused on chlorinated dioxins and furans, the analytical methods can be adapted to include brominated compounds, providing a more comprehensive picture of polyhalogenated dioxin and furan (B31954) contamination.

Electronic waste (e-waste) recycling facilities are recognized as significant hotspots for PBDD/F contamination. researchgate.netnih.gov The plastics in electronic equipment often contain high levels of brominated flame retardants, which can be converted into PBDD/Fs during improper dismantling and recycling processes, such as open burning. nih.govresearchgate.net

Monitoring studies at e-waste sites have consistently shown elevated levels of PBDD/Fs in various environmental media. For instance, in settled dust from an e-waste site, PBDD/F levels were found to be more than seven times higher than PCDD/F levels. researchgate.net A study in Nigeria detected high concentrations of PBDD/Fs, mainly PBDFs, in the plastic casings of cathode-ray tube (CRT) monitors from e-waste, with median concentrations of 18,000 ng/g. nih.gov Human biomonitoring studies in these areas also show higher body burdens of these chemicals in workers and local residents, indicating significant exposure. researchgate.netnih.govresearchgate.net These findings underscore the critical need for targeted monitoring and improved waste management practices at such sites.

Table 2: PBDD/F Levels in Dust from E-waste vs. Reference Sites

Site Type PBDD/F Concentration in Settled Dust (ng/g) PCDD/F Concentration in Settled Dust (ng/g)
E-waste Site 7.7 - 63 1.1 - 4.5
Reference Site 1.5 - 2.36 0.5 - 0.6

Source: Concentrations of PBDD/Fs in the ambient air and indoor air dust. researchgate.net

Emission Control Strategies and Regulatory Frameworks

Regulatory frameworks and emission control strategies are essential for minimizing the release of this compound and other PBDD/Fs into the environment. pops.int These strategies target the industrial processes that are known sources of these unintentional by-products.

For stationary sources like waste incinerators and cement kilns, control technologies focus on optimizing combustion conditions and employing effective after-treatment of exhaust gases. eolss.netepa.govnih.govsci-hub.se This can include maintaining high combustion temperatures, ensuring sufficient oxygen supply and turbulence, and using activated carbon injection to adsorb dioxins and furans from the flue gas. nih.gov

Regulatory frameworks often establish emission limit values for pollutants. While specific limits for PBDD/Fs are less common than for PCDD/Fs, the inclusion of PBDD/Fs in international agreements like the Stockholm Convention would likely lead to more widespread and stringent regulations. www.gov.uk A comprehensive regulatory approach involves not only setting emission standards but also implementing robust monitoring and reporting requirements to ensure compliance. pops.int Furthermore, controlling the use of precursor substances, such as certain brominated flame retardants that are themselves listed as POPs, is a key source-directed measure to prevent the formation of PBDD/Fs. envirocare.org

Advanced Structural Elucidation Techniques for Polybrominated Dibenzofurans Beyond Routine Quantification

Application of Advanced Spectroscopy Techniques for Isomer Differentiation and Novel Congener Identification

Advanced spectroscopic techniques are indispensable for the detailed structural characterization of PBDFs. These methods move beyond simple detection and quantification to provide in-depth information about molecular connectivity, spatial arrangement, and electronic properties, which are crucial for distinguishing between the numerous possible isomers of compounds like heptabromodibenzofuran.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of molecules. For complex molecules like heptabromodibenzofurans, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are vital for unambiguous isomer assignment.

1D NMR: Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information. The ¹H NMR spectrum of a this compound would show a single resonance for the lone proton on the dibenzofuran (B1670420) skeleton. The chemical shift of this proton is highly dependent on its position and the substitution pattern of the bromine atoms on the rings, offering clues to the isomer's identity. Similarly, the ¹³C NMR spectrum reveals the number of unique carbon environments, which can help differentiate between isomers with different symmetry.

2D NMR: Two-dimensional NMR techniques are crucial for establishing connectivity between atoms. Experiments such as Correlation Spectroscopy (COSY) can confirm the coupling between neighboring protons, although this is less applicable for a molecule with a single proton. More advanced techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to correlate proton and carbon signals, establishing direct (C-H) and long-range (C-C-H) connectivity. For heptabromodibenzofurans, HMBC would be particularly useful in assigning the ¹³C signals by correlating them to the single proton, helping to pinpoint the bromine substitution pattern. The Nuclear Overhauser Effect (NOE) can reveal the spatial proximity between atoms, further aiding in structural confirmation.

Table 1: Hypothetical ¹H NMR Chemical Shift Ranges for a this compound Isomer.
Proton PositionExpected Chemical Shift (ppm)Key Information Provided
C-H on Dibenzofuran Core7.5 - 8.5The precise shift is influenced by the electronic effects of adjacent bromine atoms, aiding in isomer differentiation.

Mass spectrometry (MS) is a cornerstone of analytical techniques for halogenated compounds due to its high sensitivity and selectivity. High-resolution mass spectrometry (HRMS) can provide the exact mass of a molecule, confirming its elemental composition. However, for isomer differentiation, tandem mass spectrometry (MS/MS) is essential.

In MS/MS, ions of a specific mass-to-charge ratio (m/z), corresponding to the this compound congeners, are selected and then fragmented through collision-induced dissociation (CID). The resulting fragmentation pattern is characteristic of the specific isomer's structure. The stability of the molecular ion and the pathways of fragmentation, such as the loss of bromine atoms (Br) or carbon monoxide (CO), depend on the positions of the bromine substituents. By analyzing these unique fragmentation signatures, different isomers that are indistinguishable by conventional MS can be identified. This approach is critical for characterizing the complex mixtures of PBDFs found in environmental samples.

Table 2: Common Fragmentation Pathways for Heptabromodibenzofurans in MS/MS.
Precursor IonFragmentation ProcessTypical Fragment IonsStructural Insight
[M]+•Loss of Bromine[M-Br]+Indicates the presence of bromine atoms. The ease of loss can vary slightly with substitution pattern.
[M]+•Loss of CO and Br[M-COBr]+Characteristic fragmentation of the furan (B31954) ring structure.
[M]+•Loss of two Bromine atoms[M-Br2]+•Helps confirm the polybrominated nature of the compound.

Infrared (IR) and UV-Visible spectroscopy provide complementary structural information based on a molecule's interaction with electromagnetic radiation.

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational frequencies of chemical bonds. For heptabromodibenzofurans, the IR spectrum is dominated by vibrations of the aromatic rings and the carbon-bromine (C-Br) bonds. The precise frequencies of the C-H out-of-plane bending vibrations are particularly sensitive to the substitution pattern on the aromatic rings. This makes IR spectroscopy, especially when coupled with gas chromatography (GC-IR), a valuable tool for isomer-specific identification. Near-infrared (NIR) and mid-infrared (MIR) spectroscopy have been used to identify plastics containing brominated flame retardants.

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within a molecule. The UV-Vis spectrum of a this compound is characterized by absorption bands corresponding to π-π* transitions in the aromatic system. The position and intensity of these absorption maxima can be subtly influenced by the bromine substitution pattern, which affects the electronic structure of the molecule. While generally less specific for isomer differentiation than NMR or MS, it can provide supporting evidence for a proposed structure.

For a this compound, X-ray crystallography would unequivocally establish the bromine substitution pattern and reveal the planarity of the dibenzofuran ring system. The primary challenge for this technique is obtaining a single crystal of sufficient quality, which can be difficult for trace environmental contaminants. However, when successful, it provides the "gold standard" for structural verification, against which data from other spectroscopic methods can be compared.

Computational Chemistry Approaches in Structural Elucidation

Computational chemistry has become an invaluable partner to experimental techniques in structural elucidation. By modeling molecular properties, it can predict spectroscopic data and thermodynamic stabilities, helping to identify the most likely structures among many possibilities.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations are widely used to predict a variety of molecular properties for polyhalogenated aromatic compounds.

For heptabromodibenzofurans, DFT can be used to:

Predict Molecular Geometries: By calculating the lowest energy conformation, DFT can predict the most stable three-dimensional structure of different isomers.

Calculate Spectroscopic Properties: DFT methods can accurately predict NMR chemical shifts, vibrational frequencies (IR spectra), and electronic transitions (UV-Vis spectra). By comparing these calculated spectra with experimental data, researchers can confirm the identity of a specific isomer. This synergy is particularly powerful when experimental data is ambiguous.

Determine Relative Stabilities: DFT can calculate the relative thermodynamic stabilities of all possible this compound isomers. This information can be useful in predicting which isomers are more likely to be formed in thermal processes or persist in the environment.

The combination of experimental data with DFT calculations provides a robust framework for the structural elucidation of complex molecules like this compound, enhancing the confidence in isomer-specific identification.

Machine Learning and Artificial Intelligence in Structure Determination

The structural elucidation of polybrominated dibenzofurans (PBDFs), including this compound, presents a significant analytical challenge due to the vast number of possible isomers. Traditional spectroscopic methods, while powerful, can be time-consuming and require extensive manual interpretation. The advent of machine learning (ML) and artificial intelligence (AI) offers a paradigm shift in this field, providing powerful tools to automate and enhance the accuracy of structure determination. These computational approaches are increasingly being applied to analyze complex analytical data from techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), facilitating the differentiation of closely related PBDF congeners.

At its core, machine learning in structural elucidation involves training algorithms on large datasets of known compounds and their corresponding spectral data. The trained models can then predict the structural features of unknown compounds, including PBDFs, from their experimental spectra. This approach is particularly valuable for isomer-specific identification, a critical aspect of understanding the environmental fate and toxicity of these compounds.

One of the primary applications of machine learning in this context is the prediction of NMR chemical shifts. mdpi.comnih.govbris.ac.uknih.gov Advanced ML models, such as graph neural networks, can learn the intricate relationships between the molecular structure and the resulting NMR spectral parameters. nih.gov For a complex molecule like this compound, with its numerous isomers, these predictive models can generate theoretical spectra for all possible structures. By comparing these predicted spectra with experimental data, analysts can significantly narrow down the potential candidates and identify the correct isomer with greater confidence. While direct research on this compound is limited, the methodologies developed for other small molecules are readily adaptable. mdpi.comnih.gov

The development of interactive databases that incorporate machine learning tools is another significant advancement. dioxin20xx.org These platforms can store vast amounts of spectral data for known PBDFs and use this information to build robust predictive models. When a new sample is analyzed, its spectral data can be compared against the database, and machine learning algorithms can calculate the probability of a match with known congeners. This not only speeds up the identification process but also allows for the tentative identification of novel PBDF structures that have not been previously characterized.

While the application of machine learning specifically to the structural elucidation of this compound is an emerging area, the foundational research and computational tools are largely in place. The table below summarizes some of the key machine learning approaches and their potential applications in the analysis of polybrominated dibenzofurans.

Machine Learning TechniqueApplication in PBDF Structural ElucidationPotential Impact
Graph Neural Networks (GNNs) Prediction of 1H and 13C NMR chemical shifts for different this compound isomers.Rapidly generate theoretical spectra for comparison with experimental data, aiding in isomer identification.
Support Vector Machines (SVMs) Classification of mass spectra to differentiate between PBDF congener groups.Automated identification of the class of PBDF present in a sample based on fragmentation patterns.
Random Forest Feature selection to identify the most informative spectral regions for isomer differentiation.Enhance the accuracy of predictive models by focusing on key spectral differences.
Principal Component Analysis (PCA) Dimensionality reduction of complex datasets to visualize patterns and relationships between different PBDF samples. nih.govSource apportionment and environmental forensics by identifying characteristic congener profiles.
Deep Learning End-to-end analysis of raw analytical data (e.g., GC-MS chromatograms) to identify and quantify specific PBDFs.High-throughput and automated analysis of large sample batches with minimal human intervention.

Q & A

Q. What are the primary analytical challenges in detecting and quantifying Heptabromodibenzofuran (HpBDF) in environmental samples?

Methodological Answer: HpBDF detection requires high-resolution mass spectrometry (HRMS) coupled with gas chromatography (GC) due to its high molecular weight (720.46 g/mol) and structural similarity to other brominated congeners. Isotope dilution using 13C^{13}\text{C}-labeled standards (e.g., 5 ± 0.5 μg/mL in nonane/toluene mixtures) is critical for accurate quantification, as co-eluting isomers can cause false positives. A matrix-matched calibration curve is recommended to account for matrix effects in complex samples like sediments .

Isotopic Standard Concentration Solvent
1,2,3,4,6,7,8-Heptabromodibenzofuran (13C12^{13}\text{C}_{12})5 ± 0.5 μg/mL70% nonane/30% toluene

Q. How does the bromination pattern of HpBDF influence its environmental persistence compared to chlorinated analogues?

Methodological Answer: Brominated congeners like HpBDF exhibit higher lipophilicity (log Kow ~9.2) than chlorinated dibenzofurans (CDFs), leading to stronger bioaccumulation in fatty tissues. Computational models (e.g., EPI Suite) can predict degradation half-lives, but empirical validation via photolysis experiments under UV light (254 nm) is necessary. Studies show HpBDF’s resistance to microbial degradation in anaerobic sediments, requiring congener-specific analysis to distinguish it from octabrominated derivatives .

Q. What synthetic routes are feasible for producing HpBDF reference standards?

Methodological Answer: HpBDF synthesis involves bromination of dibenzofuran using Br2_2 or HBr under controlled conditions. However, regioselectivity challenges arise due to steric hindrance at the 1,2,3,4,7,8,9 positions. A stepwise approach using Pd-catalyzed cross-coupling for partial bromination followed by thermal cyclization is reported, but yields are low (~15%). Purification requires repeated column chromatography with hexane/dichloromethane gradients .

Q. Which in vitro assays are suitable for preliminary toxicity screening of HpBDF?

Methodological Answer: The AhR (aryl hydrocarbon receptor) luciferase reporter gene assay is widely used to assess dioxin-like toxicity. HpBDF’s relative potency (REP) can be benchmarked against 2,3,7,8-TCDD. However, cytotoxicity interference must be controlled via MTT assays. EC50_{50} values should be normalized to protein content or cell count, as brominated compounds often adsorb to plasticware, skewing results .

Q. How should researchers design sampling protocols for HpBDF in airborne particulate matter?

Methodological Answer: High-volume air samplers with quartz fiber filters (QFFs) and polyurethane foam (PUF) cartridges are recommended. Post-sampling, Soxhlet extraction using toluene for 24 hours achieves >90% recovery. Matrix spikes with 13C^{13}\text{C}-HpBDF are essential to monitor losses during cleanup steps (e.g., sulfuric acid silica gel treatment). Limit of quantification (LOQ) should be validated via signal-to-noise ratios ≥10:1 .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported toxic equivalency factors (TEFs) for HpBDF across studies?

Methodological Answer: TEF variability stems from differences in assay systems (e.g., rodent vs. human hepatoma cells) and endpoint selection (EC50_{50} vs. EC10_{10}). A meta-analysis approach weighted by study quality (e.g., OECD guideline compliance) is advised. Bayesian hierarchical models can integrate in vitro and in vivo data, while controlling for confounding factors like impurity levels (<98% purity increases uncertainty) .

Q. What strategies improve congener-specific analysis of HpBDF in complex environmental matrices?

Methodological Answer: Two-dimensional gas chromatography (GC×GC-TOFMS) enhances separation from co-eluting PBDEs. Confirmatory analysis via 81Br/79Br^{81}\text{Br}/^{79}\text{Br} isotope ratio monitoring reduces false positives. For sediment samples, accelerated solvent extraction (ASE) at 150°C with n-hexane:acetone (1:1) outperforms Soxhlet in recovering particle-bound HpBDF. Data should be normalized to total organic carbon (TOC) to account for matrix variability .

Q. What computational models predict the long-range transport potential of HpBDF?

Methodological Answer: The TaPL3 model incorporates temperature-dependent octanol-air partition coefficients (log Koa ~12.5) to simulate atmospheric transport. However, Arctic contamination studies reveal underestimates due to particle-bound transport. Hybrid models integrating real-world deposition data (e.g., from moss bioindicators) improve accuracy. Sensitivity analyses should prioritize input parameters like hydroxyl radical reaction rates (kOH ~1.5×1013^{-13} cm3^3/molecule/sec) .

Q. How do metabolic pathways differ between HpBDF and its dechlorinated analogues in mammalian systems?

Methodological Answer: Comparative metabolism studies using hepatic microsomes (e.g., rat S9 fractions) show HpBDF undergoes slower CYP1A1-mediated oxidation than CDFs. Ultra-high-performance LC (UHPLC)-HRMS identifies hydroxylated metabolites, but deuterated internal standards are required to correct for ionization suppression. In silico docking studies (AutoDock Vina) predict weaker binding to CYP active sites due to bromine’s bulkiness .

Q. What experimental designs address ethical constraints in HpBDF toxicokinetic studies?

Methodological Answer: Replace mammalian models with zebrafish embryos (FET assay) for acute toxicity screening. For chronic exposure, in vitro 3D liver spheroids provide human-relevant data without ethical concerns. Isotope tracer studies (e.g., 14C^{14}\text{C}-HpBDF) at sub-ng/mL concentrations minimize hazardous waste. All protocols must undergo rigorous review via institutional biosafety committees (IBCs), with open-access data sharing to reduce redundant testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.